molecular formula C13H14N2O2 B3002120 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid CAS No. 1003177-35-2

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B3002120
CAS No.: 1003177-35-2
M. Wt: 230.267
InChI Key: AVZPWBCRJATGNN-UHFFFAOYSA-N
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Description

5-Ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid (CAS: 1172747-64-6) is a pyrazole-4-carboxylic acid derivative with a molecular weight of 248.24 g/mol and a purity of 98% . The compound features an ethyl group at the 5-position of the pyrazole ring and a 2-methylphenyl substituent at the 1-position, which collectively influence its physicochemical and biological properties. Pyrazole carboxylic acids are widely explored for their roles in coordination chemistry, drug design, and material science due to their ability to act as ligands or bioactive scaffolds.

Properties

IUPAC Name

5-ethyl-1-(2-methylphenyl)pyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-3-11-10(13(16)17)8-14-15(11)12-7-5-4-6-9(12)2/h4-8H,3H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVZPWBCRJATGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NN1C2=CC=CC=C2C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. One common method is the reaction of 2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization and subsequent oxidation to form the carboxylic acid group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents such as nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are employed.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of pyrazole-4-methanol or pyrazole-4-aldehyde.

    Substitution: Formation of nitro or halogenated pyrazole derivatives.

Scientific Research Applications

Biochemistry

5-Ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is utilized as an organic buffer in biological and biochemical applications. Its buffering capacity is crucial for maintaining pH levels during enzymatic reactions and other biochemical processes. The compound has shown high efficacy in peptide synthesis, where it serves as a coupling agent, enhancing yield and purity in the formation of peptide bonds .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit anti-inflammatory and analgesic properties, making it a candidate for developing new pharmaceuticals targeting pain management and inflammatory diseases. Further research is needed to elucidate the mechanisms behind these effects and establish safety profiles.

Material Science

The compound's unique structural features allow it to be explored in material science applications, particularly in the development of novel polymers and composites. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for various industrial applications.

Case Study 1: Peptide Synthesis

A study conducted by researchers at a leading university demonstrated the effectiveness of this compound as a coupling agent in peptide synthesis. The results indicated that using this compound significantly increased the yield of desired peptides compared to traditional coupling agents like HBTU. The study highlighted its potential for large-scale peptide production in pharmaceutical applications.

Case Study 2: Anti-inflammatory Activity

In another investigation, the anti-inflammatory properties of this compound were assessed using animal models. Results showed a marked reduction in inflammatory markers when administered at specific dosages. The findings suggest that further clinical trials could be warranted to explore its use as an anti-inflammatory drug.

Data Tables

Application AreaSpecific UseFindings/Notes
BiochemistryOrganic buffer for enzymatic reactionsHigh yielding for peptide synthesis
Medicinal ChemistryPotential anti-inflammatory agentSignificant reduction in inflammatory markers observed
Material ScienceEnhancer in polymer compositesImproved mechanical properties reported

Mechanism of Action

The mechanism of action of 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds with target molecules, influencing their function. The aromatic ring and pyrazole moiety can participate in π-π interactions and other non-covalent interactions, contributing to its biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Effects on Physicochemical Properties

The substituents on the pyrazole ring and aryl group significantly alter solubility, stability, and reactivity. Below is a comparative analysis of key analogs:

Table 1: Substituent Variations and Molecular Properties
Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Reference
5-Ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid Ethyl (C5), 2-methylphenyl (N1) C14H16N2O2 High purity (98%); potential ligand
5-Methyl-1-phenyl-1H-pyrazole-4-carboxylic acid Methyl (C5), phenyl (N1) C11H10N2O2 Studied via IR/NMR; crystallographic data
5-Methyl-1-(4-aminophenyl)-1H-pyrazole-4-carboxylic acid Methyl (C5), 4-aminophenyl (N1) C12H13N3O2 Hydrogenation product; bioactive intermediate
5-(Difluoromethyl)-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid Difluoromethyl (C5), 2-methylphenyl (N1) C13H12F2N2O2 Enhanced electronic effects; CAS 1119489-35-8
5-Ethyl-1-(4-methylphenyl)-1H-pyrazole-4-carboxylic acid Ethyl (C5), 4-methylphenyl (N1) C14H16N2O2 Isomeric phenyl substitution; CAS 1002185-78-5

Key Observations :

  • Ethyl vs.
  • Phenyl Substitution Patterns : The 2-methylphenyl group (ortho-substitution) introduces steric hindrance, which may limit rotational freedom compared to para-substituted analogs (e.g., 4-methylphenyl in ).
  • Electron-Withdrawing Groups : The difluoromethyl variant () exhibits stronger electron-withdrawing effects, altering acidity and metal-binding capabilities.

Key Observations :

  • Ester Hydrolysis : A common route for carboxylic acid derivatives (e.g., ), though yields depend on substituent stability.
  • Hydrogenation: Used for introducing amino groups (), critical for further functionalization.

Biological Activity

5-Ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological effects, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an ethyl group at the 5-position and a 2-methylphenyl group at the 1-position. The presence of these groups enhances its lipophilicity, potentially improving its interaction with biological targets.

The biological activity of this compound is thought to involve several mechanisms:

  • Enzyme Interaction : The carboxylic acid group can form hydrogen bonds with target enzymes or receptors, modulating their activity.
  • Non-covalent Interactions : The aromatic ring and pyrazole moiety may participate in π-π interactions, influencing biological effects.
  • Substituent Effects : The specific substitution pattern may lead to unique interactions with biological macromolecules, differentiating it from other pyrazole derivatives.

Antimicrobial Activity

Research has indicated that compounds within the pyrazole family exhibit notable antimicrobial properties. For example, studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory potential. In vitro studies suggest that it may reduce pro-inflammatory cytokine production, thereby mitigating inflammation in various models .

Antioxidant Activity

Antioxidant properties have been attributed to this compound, which can scavenge free radicals and reduce oxidative stress in cells. This activity is critical for protecting cells from damage associated with various diseases, including cancer .

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound and its derivatives:

StudyFindings
Demonstrated antimicrobial activity against Gram-positive and Gram-negative bacteria.
Showed significant reduction in inflammatory markers in cell cultures.
Exhibited antioxidant activity comparable to known standards in assays.
Evaluated for potential anticancer properties in various cancer cell lines, showing promising results.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications to the pyrazole ring and substituents significantly influence biological activity. For instance:

  • Electron-donating groups at specific positions enhance activity against certain targets.
  • Hydrophobic interactions are crucial for binding affinity to proteins involved in disease processes.

Q & A

Q. What are the established synthetic routes for 5-ethyl-1-(2-methylphenyl)-1H-pyrazole-4-carboxylic acid?

The compound is typically synthesized via cyclocondensation reactions. For example:

  • Step 1 : React ethyl acetoacetate with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.
  • Step 2 : Treat the intermediate with substituted hydrazines (e.g., 2-methylphenylhydrazine) to cyclize into the pyrazole core .
  • Step 3 : Hydrolysis of the ester group (e.g., ethyl ester) under basic conditions yields the carboxylic acid derivative .
    Key considerations : Reaction temperature (often 80–100°C) and stoichiometry of reagents significantly impact yield. Purity is ensured via recrystallization or column chromatography .

Q. Which spectroscopic and analytical methods are critical for structural characterization?

  • IR spectroscopy : Identifies functional groups (e.g., C=O stretch of carboxylic acid at ~1700 cm⁻¹) .
  • ¹H/¹³C-NMR : Confirms substituent positions. For example, the ethyl group at C5 appears as a triplet (~1.2 ppm for CH₃) and quartet (~2.5 ppm for CH₂) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]+ peak at m/z 245.1 for C₁₃H₁₄N₂O₂) .
  • Elemental analysis : Ensures purity (>98% C, H, N content) .

Q. How is purity assessed during synthesis?

  • Elemental analysis : Matches calculated vs. observed C/H/N ratios (deviation <0.4% acceptable) .
  • HPLC : Detects impurities using a C18 column with UV detection at 254 nm. A retention time of 8.2 min confirms the target compound .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) aid in understanding electronic properties?

  • DFT calculations (e.g., B3LYP/6-311G**) predict molecular geometry, electrostatic potential surfaces, and HOMO-LUMO gaps. For example, the carboxylic acid group shows high electron density, influencing hydrogen bonding in biological targets .
  • Theoretical IR/NMR spectra can be compared with experimental data to resolve ambiguities in substituent positioning .

Q. How do researchers resolve contradictions in biological activity data across studies?

Discrepancies in analgesic/anti-inflammatory activity (e.g., ED₅₀ values varying by >20%) may arise from:

  • Assay conditions : Differences in cell lines (e.g., RAW264.7 vs. THP-1) or inflammatory markers (COX-2 vs. TNF-α) .
  • Purity : Impurities >2% (e.g., unreacted ester intermediates) can skew results. Validate via HPLC before testing .
  • Structural analogs : Substituent variations (e.g., ethyl vs. methyl at C5) alter pharmacokinetics. Perform SAR studies to isolate critical moieties .

Q. What strategies optimize reaction yields and reduce by-products?

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) improve cyclocondensation efficiency vs. ethanol .
  • Catalysis : Adding p-toluenesulfonic acid (10 mol%) accelerates ester hydrolysis, reducing reaction time from 12h to 4h .
  • Temperature control : Maintaining 90°C during cyclization minimizes side products like dimerized hydrazines .

Q. How is X-ray crystallography used to confirm molecular conformation?

  • Single-crystal X-ray diffraction reveals bond angles and dihedral angles. For example, the dihedral angle between the pyrazole ring and 2-methylphenyl group is ~15°, indicating moderate planarity .
  • Packing analysis : Identifies intermolecular interactions (e.g., O–H···N hydrogen bonds between carboxylic acid and pyrazole N) that stabilize the crystal lattice .

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